molecular formula C13H14O B14653552 1,4,5,6-Tetrahydro[1,1'-biphenyl]-3-carbaldehyde CAS No. 50599-07-0

1,4,5,6-Tetrahydro[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B14653552
CAS No.: 50599-07-0
M. Wt: 186.25 g/mol
InChI Key: UYOGNYCVMQFELB-UHFFFAOYSA-N
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Description

1,4,5,6-Tetrahydro[1,1’-biphenyl]-3-carbaldehyde is an organic compound with a unique structure that includes a biphenyl core with a tetrahydro substitution and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,6-Tetrahydro[1,1’-biphenyl]-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reduction of a biphenyl derivative followed by formylation. For example, the reduction of 1,1’-biphenyl-3-carboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) can yield the corresponding alcohol, which can then be oxidized to the aldehyde using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

Industrial production of 1,4,5,6-Tetrahydro[1,1’-biphenyl]-3-carbaldehyde may involve catalytic hydrogenation of biphenyl derivatives followed by selective oxidation. Catalysts such as palladium on carbon (Pd/C) can be used for the hydrogenation step, while oxidation can be achieved using mild oxidizing agents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4,5,6-Tetrahydro[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3)

Major Products Formed

    Oxidation: 1,4,5,6-Tetrahydro[1,1’-biphenyl]-3-carboxylic acid

    Reduction: 1,4,5,6-Tetrahydro[1,1’-biphenyl]-3-methanol

    Substitution: Various substituted biphenyl derivatives

Scientific Research Applications

1,4,5,6-Tetrahydro[1,1’-biphenyl]-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various functionalized biphenyl derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of advanced materials, including polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,4,5,6-Tetrahydro[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. Additionally, the biphenyl core can interact with hydrophobic regions of proteins and membranes, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • 1,4,5,6-Tetrahydro[1,1’-biphenyl]-2-carbaldehyde
  • 1,4,5,6-Tetrahydro[1,1’-biphenyl]-4-carbaldehyde
  • 1,4,5,6-Tetrahydro[1,1’-biphenyl]-3-carboxylic acid

Uniqueness

1,4,5,6-Tetrahydro[1,1’-biphenyl]-3-carbaldehyde is unique due to the position of the aldehyde group on the biphenyl core, which influences its reactivity and interaction with other molecules. This positional specificity can lead to distinct chemical and biological properties compared to its isomers and related compounds.

Properties

CAS No.

50599-07-0

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

3-phenylcyclohexene-1-carbaldehyde

InChI

InChI=1S/C13H14O/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-3,6-7,9-10,13H,4-5,8H2

InChI Key

UYOGNYCVMQFELB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C=C(C1)C=O)C2=CC=CC=C2

Origin of Product

United States

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